1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2,6-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N6O/c16-9-4-6-10(7-5-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIYRRXBNYQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions. This reaction forms 1-(4-chlorophenyl)-1H-tetrazole.
Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.
Urea Formation: The final step involves the reaction of the alkylated tetrazole with 2,6-difluoroaniline in the presence of a coupling reagent like carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ring-opened products, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the tetrazole and difluorophenyl groups.
Wirkmechanismus
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea depends on its interaction with molecular targets. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic certain biological moieties, allowing the compound to bind to specific sites within biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Tetrazole-Urea Scaffolds
Compounds in feature urea-tetrazole hybrids but differ in substituent patterns. For example:
- 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea (melting point: 166–170°C, yield: 62%) and 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea (melting point: 268–270°C, yield: 66%) share the urea-tetrazole core but lack the methylene bridge and 4-chlorophenyl substitution seen in the target compound. The ortho-difluoro substitution in the target’s urea moiety may enhance rigidity compared to para-fluoro analogues .
Urea Derivatives with Heterocyclic Cores
- Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea): A pesticidal urea derivative with a benzoyl group instead of a tetrazole.
- Imidazole-based analogues (): Compounds like 1-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-4-methyl-1H-imidazole (yield: 39%) replace the tetrazole-urea scaffold with an imidazole ring. These structures exhibit lower synthetic yields (39–63%) compared to tetrazole-ureas (up to 98% in ), suggesting tetrazole systems may be more synthetically accessible .
Thiazole and Triazole Analogues
- Thiazole derivatives () such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole feature planar conformations but lack the urea group.
Comparative Data Table
Key Findings
Structural Influence on Properties : The target compound’s tetrazole-urea hybrid combines metabolic stability (tetrazole) with binding versatility (2,6-difluorophenyl). This contrasts with benzoyl-ureas (e.g., diflubenzuron), which prioritize pesticidal activity over nitrogen-rich pharmacophores .
Synthetic Efficiency : Tetrazole-ureas () achieve higher yields (up to 98%) compared to imidazole derivatives (39–63%), suggesting superior synthetic feasibility for tetrazole-based systems .
Biologische Aktivität
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea is a synthetic compound notable for its diverse biological activities. The presence of a tetrazole ring and various phenyl substituents suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClFNO
- Molecular Weight : 346.75 g/mol
The structure includes a tetrazole ring, which is known for its ability to interact with various biological targets, potentially leading to significant pharmacological effects.
The mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea exerts its biological effects involves:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of carbonic anhydrases (CAs), enzymes essential for regulating pH and CO transport in biological systems. The tetrazole moiety can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacterial strains. The compound's interactions with specific molecular targets within biological systems may contribute to its effectiveness.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). These studies indicate that the compound can inhibit cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of urease, an enzyme associated with various pathological conditions. In vitro studies have demonstrated strong inhibitory activity against urease, with IC values significantly lower than those of standard reference compounds . This suggests that it could serve as a lead compound for developing new urease inhibitors.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea:
Synthesis Methods
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves several steps:
- Formation of the Tetrazole Ring : Reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
- Alkylation : Introducing a methyl group through alkylation using chloromethyl methyl ether.
- Urea Formation : Reacting the alkylated tetrazole with 2,6-difluorophenyl isocyanate to yield the final urea derivative.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this urea-tetrazole derivative and its structural analogs?
The synthesis typically involves coupling tetrazole-containing intermediates with substituted phenylurea precursors. For example, describes the use of nucleophilic substitution reactions between tetrazole derivatives and halogenated phenyl groups under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile). Key steps include:
- Tetrazole activation : Using carbodiimides or coupling agents like EDC/HOBt to facilitate urea bond formation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane, followed by recrystallization to achieve high purity (melting points 166–270°C) .
- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of isocyanate) and reaction time (12–24 hours) to improve yields (56–98%) .
Basic: Which spectroscopic and analytical techniques are critical for structural validation?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, urea NH signals at δ 9.5–10.5 ppm) and carbon frameworks .
- FT-IR : Confirms urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- Elemental analysis : Ensures C, H, N, O percentages align with theoretical values (deviations <0.4%) .
Advanced: How can reaction yields be optimized for analogues with varying substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while THF may reduce side reactions .
- Catalysts : Lewis acids like ZnCl₂ or CuI improve coupling efficiency in tetrazole-aryl bond formation .
- Temperature control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yields by 15–20% .
Advanced: How are structure-activity relationships (SAR) analyzed for biological activity?
- Functional group variation : Replace 2,6-difluorophenyl with 3-chlorophenyl ( ) to assess halogen effects on target binding .
- Bioisosteric replacement : Substitute tetrazole with triazole () to compare metabolic stability .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinases) or cell viability tests (MTT assays) to correlate substituent effects with potency .
Advanced: What computational strategies predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonds between urea C=O and catalytic lysine residues .
- Pharmacophore modeling : Identify critical features (e.g., tetrazole ring as a hydrogen bond acceptor) using Schrödinger’s Phase .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS to prioritize targets with low RMSD (<2 Å) .
Basic: What are the primary challenges in purifying this compound?
- Byproduct removal : Silica gel chromatography effectively separates unreacted aryl halides and urea precursors .
- Solubility issues : Use mixed solvents (e.g., DCM/methanol) for recrystallization to avoid amorphous solids .
- Hygroscopicity : Store purified compounds under nitrogen or desiccated conditions to prevent urea hydrolysis .
Advanced: How can contradictions in biological activity data be resolved?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out promiscuous binding .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Advanced: How do substituents on phenyl rings influence physicochemical properties?
- Electron-withdrawing groups (e.g., -F, -Cl) : Increase metabolic stability by reducing CYP450-mediated oxidation ( ). LogP values rise by ~0.5 units per halogen .
- Ortho-substituents : Steric hindrance from 2,6-difluorophenyl improves selectivity for planar binding pockets (e.g., ATP sites) .
- Solubility : Introducing methoxy groups () enhances aqueous solubility by 2–3-fold via hydrogen bonding .
Basic: What protocols assess solubility and stability in preclinical studies?
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
- Chemical stability : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to identify susceptible functional groups (e.g., urea bonds) .
Advanced: What in silico tools predict metabolic pathways and metabolites?
- CYP450 metabolism : Use StarDrop’s WhichP450 module to identify likely oxidation sites (e.g., tetrazole methyl group) .
- Metabolite prediction : GLORYx generates plausible Phase I/II metabolites, prioritizing glucuronidation at the urea NH .
- Toxicity risk : Derek Nexus flags structural alerts (e.g., tetrazole-associated hepatotoxicity) for early de-risking .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
